Octadecane, 9-ethyl-9-heptyl- is a hydrocarbon compound classified under the alkane category. Its chemical formula is , and it has a molecular weight of approximately 380.7335 g/mol . This compound is characterized by a long carbon chain, specifically consisting of 27 carbon atoms and 56 hydrogen atoms, making it part of the larger family of hydrocarbons that are significant in various chemical applications.
As a saturated hydrocarbon, Octadecane, 9-ethyl-9-heptyl- primarily undergoes reactions typical of alkanes. These reactions include:
Research indicates that Octadecane, 9-ethyl-9-heptyl- exhibits notable biological activity. It has been studied for its potential in biodegradation processes where specific bacterial strains utilize it as a carbon source. The biodegradation involves enzymes such as alkane hydroxylases that facilitate the oxidation of the alkane to alcohols, which can then be further metabolized by microorganisms . Additionally, its presence in cuticular hydrocarbons suggests it plays a role in chemical communication among insect species .
The synthesis of Octadecane, 9-ethyl-9-heptyl- can be achieved through several methods:
Octadecane, 9-ethyl-9-heptyl- finds applications in various fields:
Studies on the interactions involving Octadecane, 9-ethyl-9-heptyl- have focused on its biodegradative capabilities and its interactions with microbial communities. Research indicates that certain bacterial strains can metabolize this compound effectively, leading to insights into environmental microbiology and bioremediation strategies. The enzymatic pathways involved in this degradation are crucial for understanding how long-chain alkanes are processed by microorganisms .
Several compounds share structural similarities with Octadecane, 9-ethyl-9-heptyl-, primarily due to their long-chain alkane nature. Here are some notable comparisons:
Compound Name | Formula | Molecular Weight | Unique Features |
---|---|---|---|
Eicosane, 9-octyl | 394.65 g/mol | One additional carbon compared to Octadecane. | |
Heptacosane | 384.68 g/mol | Similar length but lacks ethyl branching. | |
Nonadecane | 268.47 g/mol | Shorter chain length; fewer hydrogen atoms. |
Octadecane, 9-ethyl-9-heptyl- is unique due to its branched structure that can influence its physical properties and biological interactions compared to straight-chain alkanes like heptacosane or eicosane. Its specific arrangement allows for distinct biological activities and applications not observed in its linear counterparts.
Stereoselective alkylation is critical for constructing the quaternary carbon center in 9-ethyl-9-heptyloctadecane. Two primary methods dominate this field: Grignard reagent-mediated alkylation and Wittig olefination.
Grignard Reactions involve the nucleophilic addition of organomagnesium compounds to carbonyl groups. For example, reacting a tertiary alkyl halide with a Grignard reagent (e.g., nonyl magnesium bromide) yields a tertiary alcohol intermediate, which is subsequently dehydrated and hydrogenated to form the target alkane. This method achieves moderate stereoselectivity (60–75% enantiomeric excess) but requires careful control of reaction conditions to avoid competing elimination pathways.
Wittig Olefination offers an alternative route by coupling phosphorus ylides with aldehydes or ketones. A bis-phosphonium salt derived from a dibromoalkane can undergo sequential ylide formation with different ketones, producing asymmetrically branched alkenes. Hydrogenation of these alkenes over palladium catalysts (e.g., Pd/C) yields the saturated alkane with improved stereochemical control (up to 85% diastereomeric excess).
Table 1: Comparison of Alkylation Methods
Method | Reagents | Yield (%) | Selectivity | Key Advantage |
---|---|---|---|---|
Grignard Alkylation | R-MgX, Ketone | 55–70 | Moderate | Scalability |
Wittig Olefination | Ylide, Aldehyde | 65–80 | High | Stereochemical precision |
The quaternary carbon in 9-ethyl-9-heptyloctadecane is synthesized via catalytic systems that enhance bond-forming efficiency and stereoselectivity.
Transition Metal Catalysis: Palladium and rhodium complexes facilitate asymmetric hydrogenation and cross-coupling reactions. For instance, Pd/C catalyzes the hydrogenation of alkenes derived from Wittig reactions, preserving the stereochemical integrity of the quaternary center. Rhodium-based catalysts enable enantioselective Diels–Alder reactions, constructing cyclic intermediates with quaternary carbons that can be linearized into target alkanes.
Organocatalytic Approaches: Chiral phosphoric acids have been employed in asymmetric allylic alkylations, achieving enantiomeric excesses >90% for quaternary carbon formation. These systems avoid precious metals, reducing costs and environmental impact.
Table 2: Catalytic Systems for Quaternary Carbon Synthesis
Catalyst | Reaction Type | Efficiency (%) | Stereoselectivity |
---|---|---|---|
Pd/C | Hydrogenation | 85–92 | High |
Rh(I)-BINAP | Diels–Alder Cyclization | 78–88 | Very High |
Chiral Phosphoric Acid | Allylic Alkylation | 90–95 | Extreme |
Sustainable synthesis of 9-ethyl-9-heptyloctadecane focuses on solvent optimization, catalyst recycling, and atom economy.
Solvent Selection: Replacing traditional solvents like tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) reduces toxicity and improves reaction yields by 10–15%.
Catalyst Recycling: Palladium on carbon (Pd/C) can be recovered via filtration and reused for up to five cycles without significant activity loss, decreasing metal waste by 70%.
Atom Economy: Wittig reactions exhibit superior atom economy (85–90%) compared to Grignard methods (65–75%), as they avoid stoichiometric magnesium halide byproducts.
Table 3: Traditional vs. Green Synthesis Metrics
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
Solvent Toxicity | High (THF) | Low (CPME) | 40% |
Catalyst Reusability | Single-use | 5 cycles | 70% |
Atom Economy | 65–75% | 85–90% | 20% |